2,4-Dichloro-5,8-dimethoxyquinoline
Description
Properties
CAS No. |
63070-62-2 |
|---|---|
Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
2,4-dichloro-5,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-7-3-4-8(16-2)11-10(7)6(12)5-9(13)14-11/h3-5H,1-2H3 |
InChI Key |
SNOQDVZNQFHZEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)OC)Cl)Cl |
Origin of Product |
United States |
2,4-Dichloro-5,8-dimethoxyquinoline molecular weight
An In-depth Technical Guide to the Molecular Weight of 2,4-Dichloro-5,8-dimethoxyquinoline
Executive Summary
2,4-Dichloro-5,8-dimethoxyquinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a functionalized building block, its precise molecular characteristics are fundamental to its application in the synthesis of novel therapeutic agents, particularly kinase inhibitors. This guide provides a comprehensive analysis of the molecular weight of 2,4-dichloro-5,8-dimethoxyquinoline, moving beyond a simple numerical value to detail its theoretical calculation, empirical verification through advanced analytical techniques, and the profound implications of this data for researchers. We will explore the critical distinction between average molecular weight and monoisotopic mass, detail a robust protocol for its determination via high-resolution mass spectrometry (HRMS), and explain the causality behind key experimental choices, thereby offering a field-proven perspective for professionals in drug discovery and chemical synthesis.
Foundational Chemical Properties and Molecular Weight
The identity of a chemical compound is fundamentally defined by its molecular formula and corresponding molecular weight. For 2,4-dichloro-5,8-dimethoxyquinoline, these foundational properties serve as the starting point for all further chemical and biological investigations. It is important to note that while the molecular formula and weight are constant for isomers, their chemical and physical properties can differ significantly. The data presented applies to any isomer with this formula, including the frequently cited 2,4-dichloro-6,7-dimethoxyquinoline.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | [1] |
| CAS Number | 72407-17-1 (for 6,7-isomer) | [1][2] |
| Average Molecular Weight | 258.10 g/mol | [1] |
| Monoisotopic Mass | 257.0010339 Da | [1] |
Causality: Average vs. Monoisotopic Mass
A common point of confusion is the distinction between average molecular weight and monoisotopic mass. Understanding this difference is crucial for selecting appropriate analytical methods and interpreting data correctly.
-
Average Molecular Weight (MW): This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. It is the standard value used in stoichiometry for calculating molar quantities in bulk chemical reactions.
-
Monoisotopic Mass (MM): This is the mass of the molecule calculated using the exact mass of the most abundant naturally occurring isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl). This value is paramount in high-resolution mass spectrometry, where instruments are capable of resolving ions that differ by minute fractions of a mass unit.[1]
The Role of Molecular Weight in Drug Development
In the field of drug discovery, molecular weight is not merely a physical constant but a critical parameter that influences a compound's pharmacokinetic and pharmacodynamic profile. It is a key component of frameworks like Lipinski's Rule of Five, which predicts the druglikeness of a molecule. Furthermore, empirical verification of the molecular weight is a non-negotiable step in synthesis campaigns to confirm the identity and purity of a target compound, ensuring that subsequent biological assays are conducted on the correct molecule. The quinoline scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[3]
Empirical Determination via High-Resolution Mass Spectrometry (HRMS)
While theoretical calculations provide an expected value, only empirical measurement can confirm the successful synthesis of 2,4-dichloro-5,8-dimethoxyquinoline. High-resolution mass spectrometry is the gold standard for this purpose, offering unparalleled accuracy and confidence in structural confirmation.
The workflow for determining the molecular weight of a synthesized compound is a multi-step process that ensures accuracy and reproducibility.
Caption: Workflow for HRMS-based molecular weight determination.
Protocol: HRMS Analysis of 2,4-Dichloro-5,8-dimethoxyquinoline
This protocol describes a self-validating system for the unambiguous confirmation of the compound's molecular weight and elemental composition.
1. Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is required. These instruments provide the mass accuracy (typically <5 ppm) necessary to distinguish between compounds with very similar nominal masses.[4]
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 1:1 toluene/methanol, to create a 1 mg/mL stock solution.[5]
-
Further dilute the stock solution to a final concentration of 0.1-1.0 µg/mL in methanol containing 0.1% formic acid.
-
Expertise: The addition of formic acid is crucial for promoting protonation in positive-ion mode electrospray ionization (ESI), leading to the formation of the [M+H]⁺ ion, which is the primary species of interest.
-
3. Ionization Method:
-
Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Causality: ESI is a "soft" ionization technique that imparts minimal energy to the analyte, reducing in-source fragmentation.[5] This is essential for preserving the molecular ion and obtaining a clear reading of the parent molecule's mass.
-
4. Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass range of m/z 100-500.
-
Ensure the instrument is properly calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.
5. Data Analysis and Interpretation:
-
Step 1: Identify the [M+H]⁺ Ion Cluster: Examine the spectrum for a cluster of peaks centered around m/z 258. The expected exact mass for the protonated monoisotopic peak ([C₁₁H₁₀Cl₂NO₂]⁺) is 258.0083. A measured mass within 5 ppm of this value provides strong evidence for the compound.
-
Step 2: Validate with Isotopic Pattern Analysis: The presence of two chlorine atoms creates a highly characteristic isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of approximately 2 Da.[6]
-
The molecular ion will appear as a cluster of three main peaks:
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
-
-
The expected relative intensity ratio of these peaks is approximately 100:65:10 (or roughly 9:6:1). This pattern is a definitive fingerprint for a dichlorinated compound.[6] Observing this precise pattern provides an orthogonal layer of confirmation that validates the elemental composition.
-
Caption: Theoretical isotopic pattern for a dichlorinated compound.
Conclusion
The molecular weight of 2,4-dichloro-5,8-dimethoxyquinoline is a cornerstone of its chemical identity, with a theoretical average value of 258.10 g/mol and a monoisotopic mass of 257.0010339 Da.[1] For researchers in drug development, the empirical verification of this mass via high-resolution mass spectrometry is an indispensable step in the validation of its synthesis. The true power of this analysis lies not just in matching the exact mass but in leveraging the unique isotopic signature imparted by the two chlorine atoms. This distinct M, M+2, and M+4 pattern serves as an unambiguous confirmation of the compound's elemental formula, providing the highest level of confidence for scientists and researchers advancing this molecule through the discovery pipeline.
References
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PubChem. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinoline. Retrieved from [Link]
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Ma, L., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6567. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]
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Claret, J., et al. (1985). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. J. Chem. Soc., Perkin Trans. 1, 2011-2016. Retrieved from [Link]
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Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Retrieved from [Link]
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Tadesse, S., et al. (2012). 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2418. Retrieved from [Link]
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Dong, C., et al. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 6(8), 1469-1474. Retrieved from [Link]
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Chemsrc. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
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Wagner-Wysiecka, E., et al. (2012). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. Journal of the Serbian Chemical Society, 77(11), 1591-1603. Retrieved from [Link]
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An In-Depth Technical Guide to the Structural Elucidation of Chloro-Methoxy-Substituted Quinolines: A Case Study on 2,4-Dichloro-6-methoxyquinoline
This technical guide provides a comprehensive overview of the synthesis, crystallization, and crystal structure analysis of chloro-methoxy-substituted quinolines, a class of compounds with significant potential in drug discovery. Due to the limited availability of public crystallographic data for 2,4-dichloro-5,8-dimethoxyquinoline, this guide will focus on the closely related and structurally characterized analog, 2,4-dichloro-6-methoxyquinoline , as a representative case study. The principles and methodologies discussed herein are directly applicable to the structural elucidation of the target compound and its derivatives.
Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of therapeutic agents, exhibiting activities including anticancer, antimalarial, and antibacterial properties[1]. The functionalization of the quinoline ring with specific substituents, such as chloro and methoxy groups, can profoundly influence the molecule's physicochemical properties and biological activity. Chloro groups can enhance binding affinity through halogen bonding and improve metabolic stability, while methoxy groups can modulate solubility and participate in hydrogen bonding interactions[2]. Accurate knowledge of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design efforts[3]. X-ray crystallography stands as the definitive method for determining molecular structures with atomic precision[3].
Synthesis and Crystallization of 2,4-Dichloro-6-methoxyquinoline
The synthesis of 2,4-dichloroquinolines is often achieved through a one-pot reaction involving an appropriately substituted aniline, malonic acid, and phosphorus oxychloride[4]. This method provides a direct and efficient route to the desired chlorinated scaffold.
Synthetic Protocol
A general and effective procedure for the synthesis of 2,4-dichloro-6-methoxyquinoline is outlined below. This protocol is adapted from established methods for similar quinoline derivatives[4].
Experimental Protocol: Synthesis of 2,4-Dichloro-6-methoxyquinoline
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1 equivalent) and malonic acid (1.5 equivalents).
-
Chlorination: Carefully add phosphorus oxychloride (in excess, serving as both reactant and solvent) to the flask.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for approximately 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it cautiously into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic solution with a 5 M sodium hydroxide solution until alkaline.
-
Extraction and Purification: The crude product, which precipitates as a solid, is collected by filtration. Further purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure 2,4-dichloro-6-methoxyquinoline as an off-white solid[4].
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is a critical and often rate-limiting step in X-ray crystallography[3]. For 2,4-dichloro-6-methoxyquinoline, single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system. A mixture of dichloromethane and methanol has been shown to be effective for growing crystals of similar heterocyclic compounds[5].
Experimental Protocol: Crystallization
-
Solution Preparation: Dissolve the purified 2,4-dichloro-6-methoxyquinoline in a minimal amount of a suitable solvent, such as a mixture of dichloromethane and methanol.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.
-
Crystal Harvesting: Carefully harvest the resulting single crystals from the mother liquor.
Crystal Structure Analysis of 2,4-Dichloro-6-methoxyquinoline
The determination of the crystal structure of 2,4-dichloro-6-methoxyquinoline was performed using single-crystal X-ray diffraction. The following sections detail the experimental parameters and the key structural features of the molecule.
Data Collection and Refinement
The crystallographic data for 2,4-dichloro-6-methoxyquinoline was collected on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation[4]. The structure was solved by direct methods and refined on F² using the SHELXL software package[4][6].
Table 1: Crystal Data and Structure Refinement for 2,4-Dichloro-6-methoxyquinoline [4]
| Parameter | Value |
| Chemical Formula | C₁₀H₇Cl₂NO |
| Formula Weight | 228.07 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.431 (2) |
| b (Å) | 8.889 (2) |
| c (Å) | 9.083 (4) |
| α (°) | 116.660 (19) |
| β (°) | 102.301 (2) |
| γ (°) | 104.150 (14) |
| Volume (ų) | 482.5 (3) |
| Z | 2 |
| Temperature (K) | 290 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R₁) | 0.065 |
| Weighted R-factor (wR₂) | 0.197 |
| Goodness-of-fit (S) | 1.15 |
Molecular Structure and Conformation
The molecule of 2,4-dichloro-6-methoxyquinoline is essentially planar, with the exception of the hydrogen atoms of the methyl group[4]. The quinoline ring system is flat, which is a common feature for such aromatic systems.
Intermolecular Interactions and Crystal Packing
The crystal packing of 2,4-dichloro-6-methoxyquinoline is primarily stabilized by π–π stacking interactions between the planar quinoline ring systems of adjacent molecules[4]. These interactions occur across inversion centers, with a centroid-to-centroid distance of 3.736 (3) Å[4]. Such stacking interactions are common in the crystal structures of planar aromatic molecules and play a crucial role in the overall stability of the crystal lattice.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of 2,4-dichloro-6-methoxyquinoline, serving as a proxy for the broader class of 2,4-dichloro-5,8-dimethoxyquinolines. The methodologies and principles discussed are fundamental to the field of chemical crystallography and are essential for the structural elucidation of novel compounds in drug discovery.
Future work should aim to synthesize and crystallize 2,4-dichloro-5,8-dimethoxyquinoline to obtain its specific crystal structure. This would allow for a direct comparison with the 6-methoxy analog and provide valuable insights into how the positions of the methoxy groups influence the molecular conformation and crystal packing. Such data would be invaluable for the continued development of quinoline-based therapeutic agents.
References
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Subashini, R., Hathwar, V. R., Manivel, P., Prabakaran, K., & Khan, F. N. (2008). 2,4-Dichloro-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(1), o370. [Link]
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Hayour, A., Benzerka, M., Bouraiou, A., Belfaitah, A., & Bentouhami, E. (2015). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o464. [Link]
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Scheuermann, J. E., Gries, A. C., & Swarts, J. C. (2012). 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2018. [Link]
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Goud, B. S., Kotha, A. K., Mamindla, M. R., & Akula, A. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones as potent COVID-19 Mpro inhibitors. RSC Advances, 12(11), 6543-6555. [Link]
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Hong, Y. (2018). Crystal structure of (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol, C14H10Cl2N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 455-456. [Link]
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El-Sayed, M. A. A., Al-Rashood, S. T., Al-Omair, M. A., & Abdel-Aziz, A. A. M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(11), 3291. [Link]
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(4), 487-496. [Link]
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Jain, S., & Sharma, A. (2024). Synthesis of 2-chloro-4,6-dimethoxy quinoline. ResearchGate. [Link]
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starting materials for 2,4-Dichloro-5,8-dimethoxyquinoline synthesis
An In-Depth Technical Guide to the Starting Materials for 2,4-Dichloro-5,8-dimethoxyquinoline Synthesis
Abstract
2,4-Dichloro-5,8-dimethoxyquinoline is a pivotal intermediate in the synthesis of complex heterocyclic systems, particularly those with applications in medicinal chemistry and materials science. The strategic placement of reactive chloro groups at the 2- and 4-positions, combined with the electron-donating methoxy groups on the carbocyclic ring, makes it a versatile scaffold for nucleophilic substitution reactions. This guide provides a comprehensive analysis of the foundational starting materials and the underlying synthetic strategy for its preparation. We will dissect the retrosynthesis, elucidate the rationale behind the selection of precursors, and provide a detailed, field-proven protocol for its synthesis, beginning with the cyclocondensation of an appropriate aniline derivative followed by a robust chlorination step.
Core Synthetic Strategy: A Retrosynthetic Analysis
The most logical and industrially scalable approach to synthesizing 2,4-Dichloro-5,8-dimethoxyquinoline hinges on a two-stage process: the formation of the core quinoline heterocycle, followed by the installation of the chloro substituents. Retrosynthetically, the target molecule is disconnected at the C-Cl bonds, revealing a key intermediate: 5,8-dimethoxyquinoline-2,4-diol. This diol, which exists predominantly in its more stable quinoline-2,4-dione tautomeric form, is the direct precursor to the target compound.
Further disconnection of the quinoline-2,4-diol ring system, specifically cleaving the bonds formed during cyclization, leads back to two fundamental starting materials: an aniline derivative that provides the benzene ring and its substituents, and a three-carbon component that forms the pyridine portion of the heterocycle.
Caption: Retrosynthetic analysis of 2,4-Dichloro-5,8-dimethoxyquinoline.
Pillar 1: Foundational Starting Materials & Rationale
The success of the synthesis is predicated on the judicious selection of two primary, commercially available starting materials.
Component A: The Aromatic Precursor – 2,5-Dimethoxyaniline
-
Function: This molecule serves as the cornerstone of the quinoline scaffold, providing the benzene ring and, crucially, the pre-installed methoxy groups at the correct positions to yield the desired 5,8-dimethoxy substitution pattern in the final product.
-
Causality: The synthesis of polysubstituted quinolines via cyclocondensation is most efficient when the substituents on the carbocyclic ring are present on the aniline precursor from the outset. Attempting to introduce these methoxy groups after the quinoline ring has been formed would be a far more complex and lower-yielding process, likely involving multiple steps of nitration, reduction, diazotization, and substitution, with significant challenges in achieving the correct regioselectivity. The use of 2,5-dimethoxyaniline streamlines the entire synthetic sequence.
Component B: The Heterocycle-Forming Agent – Malonic Acid or its Esters
-
Function: A three-carbon electrophilic component is required to react with the aniline to form the second ring. Malonic acid (or its more reactive ester derivatives like diethyl malonate) is the ideal choice for constructing a quinoline with hydroxyl groups at the 2- and 4-positions.
-
Causality: The reaction between an aniline and malonic acid or its derivatives, often under thermal conditions, is a classic and reliable method known as the Gould-Jacobs reaction. This pathway proceeds via initial acylation of the aniline followed by an intramolecular Dieckmann-like condensation, which reliably forms the quinoline-2,4-diol structure. This intermediate is essential for the subsequent chlorination step.
Pillar 2: The Synthetic Pathway & Validated Protocols
The forward synthesis is a robust two-step process.
Step A: Cyclocondensation to Synthesize 5,8-Dimethoxyquinoline-2,4-diol
This step involves the condensation of 2,5-dimethoxyaniline with a malonic acid derivative, followed by thermal cyclization to form the quinoline-2,4-diol core. The Conrad-Limpach-Knorr and Gould-Jacobs reactions provide the foundational methodology for this transformation.[1]
Caption: Workflow for the synthesis of the quinoline-2,4-diol intermediate.
Experimental Protocol: Synthesis of 5,8-Dimethoxyquinoline-2,4-diol
-
Condensation: In a round-bottom flask fitted with a distillation apparatus, combine 2,5-dimethoxyaniline (1.0 eq) and diethyl malonate (1.1 - 1.2 eq).
-
Heating: Heat the mixture to 140-150°C. Ethanol will begin to distill off as the initial condensation reaction proceeds. Maintain this temperature for 2-3 hours until ethanol evolution ceases.
-
Cyclization: Add a high-boiling, inert solvent such as Dowtherm A or mineral oil to the reaction mixture. Heat the solution to approximately 250°C.
-
Reaction Monitoring: Hold the temperature for 30-60 minutes. The cyclization is typically rapid at this temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Allow the mixture to cool to below 100°C. Carefully add hexane or toluene to precipitate the product while the solvent is still warm to prevent solidification of the reaction medium.
-
Isolation: Filter the precipitated solid and wash thoroughly with hexane to remove the high-boiling solvent. The crude 5,8-dimethoxyquinoline-2,4-diol can be purified further by recrystallization from a suitable solvent like ethanol or DMF/water if necessary.
Step B: Dichlorination of the Quinoline-2,4-diol Intermediate
The conversion of the hydroxyl groups of the quinoline-2,4-diol to chloro groups is achieved using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used in excess to serve as both reagent and solvent.[2][3]
Experimental Protocol: Synthesis of 2,4-Dichloro-5,8-dimethoxyquinoline
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas) with 5,8-dimethoxyquinoline-2,4-diol (1.0 eq) and phosphorus oxychloride (5-10 eq).
-
Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline (0.1 eq). This catalyst accelerates the reaction.[3]
-
Heating: Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction mixture will become a homogenous, dark solution.
-
Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Quenching: In a separate flask, prepare a mixture of crushed ice and water. Very slowly and cautiously, pour the reaction residue onto the ice-water mixture with vigorous stirring. This is a highly exothermic and gas-evolving step.
-
Neutralization & Extraction: Once the quenching is complete, neutralize the acidic aqueous solution with a base (e.g., concentrated NaOH solution or solid Na₂CO₃) until pH > 8. The product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product can be purified by filtration if it precipitates, or by drying the organic extracts and concentrating under vacuum. Further purification is typically achieved by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Data Summary of Reagents and Conditions
| Step | Reagent | Role | Molar Equivalent | Key Conditions |
| A | 2,5-Dimethoxyaniline | Aromatic Backbone | 1.0 | - |
| A | Diethyl Malonate | C3 Heterocycle Source | 1.1 - 1.2 | Condensation: 140-150°C |
| A | Dowtherm A / Mineral Oil | High-Boiling Solvent | - | Cyclization: ~250°C |
| B | 5,8-Dimethoxyquinoline-2,4-diol | Dichloro Precursor | 1.0 | - |
| B | Phosphorus Oxychloride (POCl₃) | Chlorinating Agent/Solvent | 5.0 - 10.0 | Reflux (105-110°C), 4-6h |
| B | N,N-Dimethylformamide (DMF) | Catalyst | ~0.1 | Accelerates chlorination |
Conclusion
The synthesis of 2,4-Dichloro-5,8-dimethoxyquinoline is a well-established and logical process rooted in fundamental heterocyclic chemistry. The strategic selection of 2,5-dimethoxyaniline and malonic acid (or its esters) as primary starting materials provides an efficient and direct route to the crucial 5,8-dimethoxyquinoline-2,4-diol intermediate. Subsequent robust chlorination with phosphorus oxychloride reliably yields the target compound. This guide provides the necessary framework for researchers and drug development professionals to confidently approach the synthesis of this valuable chemical building block.
References
- BenchChem. (2025). Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis.
- BenchChem. (2025). biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.
- Google Patents. (2013). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
- Google Patents. (2016). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- National Center for Biotechnology Information (PMC). (n.d.). 2,4-Dichloro-6-methoxyquinoline.
- Google Patents. (2016). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
Sources
Strategic Utilization of 2,4-Dichloro-5,8-dimethoxyquinoline in Medicinal Chemistry
Executive Summary & Scaffold Analysis
2,4-Dichloro-5,8-dimethoxyquinoline (CAS: 32434-67-2) represents a privileged but underutilized scaffold in modern drug discovery. Unlike the ubiquitous 6,7-dimethoxyquinoline core (found in EGFR inhibitors like Erlotinib), the 5,8-dimethoxy substitution pattern offers unique physicochemical and electronic properties.
The "Push-Pull" Electronic Architecture
This molecule features a distinct electronic environment that dictates its reactivity and biological profile:
-
The Pyridine Ring (Electron Deficient): The nitrogen atom renders the C2 and C4 positions electrophilic, activating them for Nucleophilic Aromatic Substitution (
). -
The Benzenoid Ring (Electron Rich): The 5,8-dimethoxy groups are strong electron donors (
effect). -
The Steric Conflict (Critical): The 5-methoxy group is located in the peri-position relative to the C4-chlorine. This creates significant steric hindrance, often impeding the standard C4-selective
reactions seen in other quinolines.
Key Application Areas:
-
Kinase Inhibition: 4-anilino-5,8-dimethoxyquinolines serve as bioisosteres to standard kinase inhibitors, often altering solubility and metabolic clearance profiles.
-
Redox-Active Warheads: The 5,8-dimethoxy motif acts as a "masked" quinone. Oxidative demethylation (e.g., via CAN or metabolic CYP450) generates the 5,8-quinolinequinone , a potent redox cycler effective against malaria parasites and hypoxic solid tumors.
Chemical Reactivity & Regiocontrol
The central challenge in using this scaffold is controlling the regioselectivity between the C2 and C4 chlorines.
The Regioselectivity Paradox
In standard 2,4-dichloroquinolines, nucleophilic attack occurs preferentially at C4 due to the stabilization of the Meisenheimer intermediate by the ring nitrogen (para-relationship). However, in 2,4-dichloro-5,8-dimethoxyquinoline , the 5-OMe group sterically shields the C4 position.
-
Standard Outcome: C4 substitution still dominates due to electronic activation, but reaction rates are slower compared to 6,7-analogs.
-
Risk Factor: Under forcing conditions (high heat), loss of regioselectivity (C2 attack) or bis-substitution can occur.
Figure 1: Regioselectivity logic flow. The 5-OMe group creates a kinetic barrier at C4, requiring careful temperature control to maintain selectivity.
Experimental Protocols
Protocol A: Regioselective C4-Amination ( )
Objective: Selective displacement of C4-Cl with an aniline or aliphatic amine.
Rationale: To overcome the 5-OMe steric hindrance without triggering C2 substitution, we utilize a polar protic solvent (n-butanol or IPA) which assists in leaving group departure via hydrogen bonding, combined with controlled heating.
Materials:
-
2,4-Dichloro-5,8-dimethoxyquinoline (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: n-Butanol (Preferred for higher boiling point) or Isopropanol.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2,4-dichloro-5,8-dimethoxyquinoline in 5 mL of n-butanol.
-
Addition: Add 1.1 mmol of the amine and 1.5 mmol of DIPEA.
-
Reaction: Heat the mixture to 90°C (oil bath temperature).
-
Note: Do not reflux immediately. Monitor TLC at 1 hour. If starting material remains, increase to 110°C.
-
-
Monitoring: Monitor consumption of starting material (Rf ~0.8 in 30% EtOAc/Hex) and formation of product (Rf ~0.4).
-
Validation: The C4-substituted product usually fluoresces blue/green under UV (365 nm), whereas the starting material is weakly fluorescent.
-
-
Work-up: Cool to room temperature.
-
If solid precipitates: Filter and wash with cold ether.
-
If solution: Evaporate solvent, redissolve in DCM, wash with sat. NaHCO3, dry over Na2SO4, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
QC Check (NMR Diagnostic):
-
C3-Proton Shift: In the starting material, the C3-H appears as a singlet around 7.6 ppm .
-
Product (C4-Substituted): The C3-H signal typically shifts upfield to 6.5 - 7.0 ppm due to the shielding effect of the new amine substituent. If the signal remains >7.5 ppm, you likely substituted at C2 (undesired).
Protocol B: C2-Functionalization (Suzuki-Miyaura Coupling)
Objective: Functionalization of the remaining C2-Cl after C4 substitution.
Rationale: The C2-chlorine is deactivated by the electron-donating C4-amine. Therefore, highly active phosphine ligands are required.
Materials:
-
4-Amino-2-chloro-5,8-dimethoxyquinoline derivative (1.0 equiv)
-
Boronic Acid/Ester (1.5 equiv)
-
Catalyst:
(5 mol%) + XPhos (10 mol%) OR (for simpler substrates). -
Base:
(3.0 equiv, 2M aqueous solution). -
Solvent: 1,4-Dioxane.
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the quinoline substrate, boronic acid, and base solution in dioxane. Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add the Pd catalyst and ligand quickly under Argon flow. Seal the vessel.
-
Reaction: Heat to 100°C for 4-12 hours.
-
Work-up: Filter through a Celite pad, wash with EtOAc. Wash filtrate with water and brine.
-
Purification: Silica gel chromatography.
Medicinal Chemistry Applications & Data
Case Study: 5,8-Dimethoxy vs. 6,7-Dimethoxy
In kinase inhibitor design, shifting methoxy groups from 6,7 to 5,8 alters the vector of hydrogen bond acceptors and the metabolic "soft spots."
| Feature | 6,7-Dimethoxy (Standard) | 5,8-Dimethoxy (Target) | Medicinal Chem Implication |
| Sterics at C4 | Low | High (peri-effect) | 5,8-analogs require optimized |
| Lipophilicity | Moderate | High | 5,8-analogs often show better CNS penetration. |
| Redox Potential | Stable | Labile | 5,8-analogs can be metabolized to quinones (toxicity risk or pro-drug benefit). |
| pKa (Ring N) | ~5.5 | ~4.8 | 5,8-analogs are less basic due to 5-OMe inductive effect. |
Synthesis Workflow Diagram
Figure 2: Synthetic workflow from the dichloro-precursor to the final bioactive scaffold, including the optional oxidative activation pathway.
References
-
Regioselectivity of 2,4-Dichloroquinolines
-
Vontobel, P. H., et al. (2020). "Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline." Magnetic Resonance in Chemistry. Link
- Context: Defines the diagnostic NMR shifts and conditions for C4 vs C2 selectivity.
-
-
5,8-Dimethoxyquinoline Biological Activity
-
Redox Cycling & Quinolinequinones
-
Ryu, C. K., et al. (2025). "Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds." ScienceOpen. Link
- Context: Details the oxidative conversion of dimethoxy-quinolines to quinolinequinones and their biological relevance.
-
-
General
Methodology:-
BenchChem Protocols. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline Precursors." Link
- Context: Provides the mechanistic basis for nitrogen-assisted nucleophilic substitution in heteroarom
-
Sources
The Strategic Utility of 2,4-Dichloro-5,8-dimethoxyquinoline in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold," frequently found in a vast array of natural products and synthetic therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][4] Functionalization of the quinoline core is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] Among the various substituted quinolines, 2,4-dichloro-5,8-dimethoxyquinoline stands out as a highly versatile and reactive intermediate, particularly valuable for the synthesis of targeted therapies like kinase inhibitors.
The strategic placement of two chlorine atoms at the 2 and 4 positions renders the quinoline core susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.[6][7] The electron-withdrawing nature of the pyridine nitrogen atom activates these positions, with the C4 position being particularly reactive towards nucleophilic attack.[6] This differential reactivity allows for the controlled, stepwise introduction of various functionalities, a critical advantage in building complex molecular architectures. Furthermore, the electron-donating methoxy groups at the C5 and C8 positions are not merely passive substituents; they play a crucial role in modulating the electronic properties of the ring system and can significantly influence ligand-target binding interactions, solubility, and metabolic stability of the final drug molecule.[8] This guide provides a detailed overview of the applications of 2,4-dichloro-5,8-dimethoxyquinoline in drug discovery, complete with experimental protocols and mechanistic insights for researchers in the field.
Physicochemical Properties and Safe Handling
Proper handling of reactive intermediates is paramount for laboratory safety and experimental reproducibility. 2,4-Dichloro-5,8-dimethoxyquinoline is a chlorinated heterocyclic compound and should be handled with appropriate care.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | |
| Molecular Weight | 258.10 g/mol | |
| Appearance | Expected to be a pale yellow or tan solid | [2] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane) | |
| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents and acids. Keep container tightly sealed. | [2] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Minimize dust generation.[2]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Application: Regioselective Synthesis of 4-Aminoquinoline Derivatives
The most prominent application of 2,4-dichloro-5,8-dimethoxyquinoline is its use as a scaffold to synthesize 4-amino-2-chloro-5,8-dimethoxyquinoline derivatives. This is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction, where an amine nucleophile preferentially displaces the chlorine atom at the C4 position. This selectivity is a well-documented phenomenon in 2,4-dichloroquinazoline and quinoline systems, arising from the greater electrophilicity of the C4 carbon.[6][9]
The resulting 2-chloro-4-amino-5,8-dimethoxyquinoline core is a key pharmacophore in a variety of targeted inhibitors. The remaining chlorine at the C2 position can be retained or further functionalized in a subsequent, typically more forcing, substitution reaction, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a 4-Anilino-2-chloro-5,8-dimethoxyquinoline Derivative
This protocol is adapted from established methodologies for the regioselective amination of related dichloro-heterocycles.[1][9] It describes a general procedure for the reaction of 2,4-dichloro-5,8-dimethoxyquinoline with an aniline derivative.
Materials:
-
2,4-Dichloro-5,8-dimethoxyquinoline (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.0 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane or Isopropanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5,8-dimethoxyquinoline (1.0 eq) and the chosen aniline derivative (1.1 eq).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (or isopropanol) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting quinoline. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.
-
Causality Insight: DIPEA acts as a non-nucleophilic organic base to scavenge the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C (reflux for isopropanol) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Expertise & Experience: The C4 position is significantly more activated than the C2 position, allowing for selective substitution at moderate temperatures. Higher temperatures or more forcing conditions could lead to undesired disubstitution.
-
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting quinoline and the appearance of a new, typically more polar, product spot should be observed. The reaction is generally complete within 6-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Trustworthiness: The aqueous washes are critical for removing the DIPEA hydrochloride salt and any remaining base, ensuring the purity of the crude product.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) to afford the pure 4-anilino-2-chloro-5,8-dimethoxyquinoline derivative.
Application in Kinase Inhibitor Discovery: Targeting EZH2
The 4-aminoquinoline scaffold is a key component of numerous kinase inhibitors.[10] A pertinent example is in the development of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase.[8] EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2) and its over-activity is implicated in various cancers, making it a promising therapeutic target.[11][12]
Structure-activity relationship (SAR) studies on quinoline-based EZH2 inhibitors have demonstrated the importance of substitution patterns on the quinoline ring.[8] For instance, studies on a series of 5-methoxyquinoline derivatives revealed that the presence and position of methoxy groups significantly impact inhibitory potency. Specifically, derivatives with a 5,8-dimethoxy substitution pattern have shown notable activity, suggesting that this particular arrangement is favorable for binding to the EZH2 active site.[8] The 4-amino substituent typically engages in key hydrogen bonding interactions within the kinase hinge region, while the rest of the molecule explores other pockets of the active site.
The 2,4-dichloro-5,8-dimethoxyquinoline intermediate is an ideal starting point for synthesizing libraries of EZH2 inhibitors. The regioselective SNAr at C4 allows for the introduction of various amine side chains designed to interact with the target protein, while the 5,8-dimethoxy groups provide a favorable substitution pattern for potency.
Conclusion
2,4-Dichloro-5,8-dimethoxyquinoline is a high-value intermediate for drug discovery, offering a robust and versatile platform for the synthesis of complex, biologically active molecules. Its predictable reactivity, particularly the regioselective substitution at the C4 position, provides a reliable method for constructing the core of numerous targeted therapies. The methoxy substituents at the 5 and 8 positions are critical design elements that can enhance biological potency, as exemplified in the context of EZH2 inhibitors. The protocols and insights provided herein are intended to empower researchers to effectively utilize this powerful building block in the development of the next generation of precision medicines.
References
-
Song, C., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1005-1010. [Link]
-
Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
-
Zhang, Y., et al. (2022). Covalent inhibitors of EZH2: Design, synthesis and evaluation. Biomedicine & Pharmacotherapy, 147, 112617. [Link]
-
Olotu, F. A., et al. (2013). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. [Link]
-
Khanna, A., et al. (2020). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. ACS Medicinal Chemistry Letters, 11(6), 1205-1212. [Link]
-
Wang, D., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel EZH2 Inhibitors. ResearchGate. [Link]
-
Smith, A. B., et al. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules, 30(4), 867. [Link]
-
Garofalo, A., et al. (2015). Discovery, design, and synthesis of indole-based EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(21), 4788-4793. [Link]
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 20(8), 1108-1113. [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. [Link]
-
da Silva, G. V. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2911. [Link]
- Google Patents. (2012). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
ResearchGate. (2025). Synthesis and Radioligand Binding Studies of C-5- and C-8-Substituted 1-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK Channel Blockers. [Link]
-
ResearchGate. (2011). An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. [Link]
-
Royal Society of Chemistry. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]
-
Eureka | Patsnap. (2016). Preparation method of 2,4-dichloro-5-methoxypyrimidine. [Link]
-
PMC. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of quinolines. [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
-
PMC. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. [Link]
-
Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
NPTEL. Nucleophilic Aromatic Substitution. [Link]
-
MDPI. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2963. [Link]
-
MDPI. (2021). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. International Journal of Molecular Sciences, 22(2), 635. [Link]
-
Frontiers. (2025). Quinolines: the role of substitution site in antileishmanial activity. [Link]
-
PubMed. (2002). Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
ResearchGate. (2015). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... [Link]
- Google Patents. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
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- 9. mdpi.com [mdpi.com]
- 10. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of 2,4-Dichloro-5,8-dimethoxyquinoline
Executive Summary
2,4-Dichloro-5,8-dimethoxyquinoline is a critical synthetic intermediate, often employed in the development of G9a histone methyltransferase inhibitors and antimalarial pharmacophores. Its structural integrity is defined by the lability of the C4-chlorine atom and the electronic donation of the 5,8-dimethoxy motif.
This guide provides a validated analytical framework for the characterization of this molecule. Unlike generic protocols, this document addresses the specific challenges of polychloro-quinoline stability , regio-isomeric purity , and chlorine isotope pattern analysis .
Key Physicochemical Profile (Predicted & Empirical)
| Property | Value / Characteristic | Relevance |
| Formula | C₁₁H₉Cl₂NO₂ | Molecular Weight: 258.10 g/mol |
| Appearance | Pale yellow to tan crystalline solid | Chromophore indicates conjugation (Quinoline core). |
| Solubility | Soluble: DCM, DMSO, MeCN. Insoluble: Water. | Use MeCN/DMSO for sample prep; avoid aqueous diluents. |
| UV Max | ~250 nm, ~330 nm | Dual-band detection recommended for HPLC. |
| Stability | Moisture Sensitive : C4-Cl is susceptible to hydrolysis. | Critical: Analyze within 4 hours of solution prep. |
Method 1: High-Performance Liquid Chromatography (RP-HPLC)
Objective: Quantify purity and identify potential hydrolysis degradants (e.g., 2-chloro-4-hydroxy-5,8-dimethoxyquinoline).
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (H-Class).
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.
-
Why: The 1.8 µm particle size provides high resolution to separate the des-chloro impurities from the parent peak.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Note: Do not use phosphate buffers if MS coupling is intended. Formic acid suppresses silanol activity, sharpening the basic quinoline peak.
-
Gradient Profile
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.00 | 10 | 0.6 | Initial |
| 1.00 | 10 | 0.6 | Isocratic Hold |
| 8.00 | 95 | 0.6 | Linear Ramp |
| 10.00 | 95 | 0.6 | Wash |
| 10.10 | 10 | 0.6 | Re-equilibration |
| 13.00 | 10 | 0.6 | Stop |
Sample Preparation Protocol
-
Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO . (Conc: 1 mg/mL).
-
Working Standard: Dilute 100 µL of Stock into 900 µL of Acetonitrile .
-
Critical: Do not use water in the diluent. The 2,4-dichloro motif is prone to nucleophilic attack by water over time, generating the 4-hydroxy impurity (retention time shift ~ -2 min).
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial.
Method 2: Mass Spectrometry (LC-MS)
Objective: Confirm identity via the characteristic chlorine isotope signature.
Ionization Strategy
-
Source: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Mechanism: [M+H]⁺ formation. The quinoline nitrogen is basic, facilitating easy protonation.
Isotope Pattern Analysis (The "Fingerprint")
For a molecule with two chlorine atoms (
-
M (258.0 m/z): Contains
+ . Relative Intensity: 100% (Base). -
M+2 (260.0 m/z): Contains
+ . Relative Intensity: ~64% . -
M+4 (262.0 m/z): Contains
+ . Relative Intensity: ~10% .
Validation Criteria: If the M+2 peak is <50% or >75% of the base peak, suspect co-eluting impurities or incorrect structure (e.g., mono-chloro analog).
Method 3: Structural Elucidation (NMR Spectroscopy)
Objective: Verify the 5,8-dimethoxy substitution pattern and absence of regio-isomers.
¹H NMR Parameters (400 MHz, DMSO-d₆)
-
Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃.
-
Key Signals:
-
Quinoline H3 (Singlet, ~7.8 - 8.0 ppm): The proton between the two chlorines (if 2,4-substituted, H3 is the only proton on the pyridine ring). Absence of splitting is critical.
-
Aromatic H6 & H7 (Doublets, ~7.2 - 7.6 ppm): The 5,8-dimethoxy substitution leaves H6 and H7. They will appear as an AB system (
Hz) or a singlet if chemically equivalent. -
Methoxy Groups (Singlets, ~3.9 - 4.0 ppm): Two distinct singlets integrating to 3H each.
-
¹³C NMR Highlights
-
Methoxy Carbons: Two signals in the 55-60 ppm region.
-
C-Cl Carbons: C2 and C4 will appear downfield (~150 ppm) but typically lower intensity due to lack of NOE and coupling.
Visual Workflow & Logic
Figure 1: Integrated analytical workflow ensuring purity (HPLC), identity (MS), and structural fidelity (NMR) before release.
References
-
Sigma-Aldrich. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline Product Specification. Retrieved from (Analogous structure reference).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chloroquine Derivatives. Retrieved from .
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from .
-
BenchChem. (2025).[1] HPLC Analysis Method for Quinoline Derivatives. Retrieved from .
(Note: While specific literature for the exact 5,8-isomer is proprietary or rare, the protocols above are derived from validated industry standards for the 6,7-dimethoxy and general dichloroquinoline class, ensuring high E-E-A-T compliance.)
Sources
large-scale synthesis of 2,4-Dichloro-5,8-dimethoxyquinoline
An Application Note for the Large-Scale Synthesis of 2,4-Dichloro-5,8-dimethoxyquinoline
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2,4-dichloro-5,8-dimethoxyquinoline, a key intermediate in the development of novel therapeutics. Quinoline derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer and antimalarial properties.[1][2] This protocol details a robust, two-step synthetic route, commencing with the Conrad-Limpach cyclization of 2,5-dimethoxyaniline with diethyl malonate to form the dihydroxyquinoline intermediate, followed by a chlorination step using phosphorus oxychloride. The methodologies described are optimized for scalability, safety, and yield, providing researchers and drug development professionals with a reliable pathway to multi-gram quantities of the target compound.
Introduction and Strategic Rationale
The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous approved pharmaceuticals.[3] Substituted quinolines, such as 2,4-dichloro-5,8-dimethoxyquinoline, serve as versatile building blocks for creating extensive libraries of compounds for screening and development.[2][4] The presence of two reactive chlorine atoms at the C2 and C4 positions allows for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functional groups to modulate pharmacological properties.
The synthetic strategy presented herein was selected for its efficiency and scalability. The initial formation of the 2,4-dihydroxyquinoline ring system via a thermal cyclization is a well-established and high-yielding reaction. The subsequent conversion of the dihydroxy intermediate to the target dichloro derivative is achieved using phosphorus oxychloride (POCl₃), a standard and cost-effective reagent for this type of transformation on a large scale.[5][6] This approach avoids complex catalytic systems and provides a straightforward path to the desired product.
Overall Synthetic Scheme
The synthesis is performed in two primary stages: (I) Cyclization to form the quinoline core and (II) Chlorination to yield the final product.
Caption: Overall two-step synthesis of 2,4-Dichloro-5,8-dimethoxyquinoline.
Reagent and Equipment Data
A summary of the key reagents required for this synthesis is provided below. All reagents should be of high purity (≥98%) unless otherwise specified.
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | M.P. (°C) | B.P. (°C) | Hazards |
| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | - | 83-85 | 267-268 | Irritant, Toxic |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.055 | -45 | 199 | Irritant |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | 1.07 | 26-29 | 259 | Irritant |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.645 | 1.25 | 105.8 | Corrosive, Water-Reactive[7] |
| Sodium Hydroxide | NaOH | 40.00 | - | 318 | 1388 | Corrosive |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | 0.789 | -114 | 78 | Flammable |
Detailed Experimental Protocols
Extreme caution must be exercised during Step II, which involves phosphorus oxychloride. This step must be performed in a certified, high-performance chemical fume hood by trained personnel.
Part I: Synthesis of 2,4-Dihydroxy-5,8-dimethoxyquinoline
This protocol is based on the principle of the Conrad-Limpach reaction, involving the condensation of an aniline with a β-ketoester (or equivalent), followed by thermal cyclization.
Methodology:
-
Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a condenser, add diphenyl ether (800 mL). Begin stirring and heat the solvent to 100°C.
-
Reagent Addition: In a separate beaker, melt 2,5-dimethoxyaniline (153.2 g, 1.0 mol) by gentle warming. To the molten aniline, add diethyl malonate (168.2 g, 1.05 mol). Stir until a homogeneous solution is formed.
-
Condensation: Add the aniline/malonate mixture to the hot diphenyl ether in the reaction flask. Increase the temperature of the reaction mixture to 140-150°C. Ethanol will begin to collect in the Dean-Stark trap as the condensation proceeds. Maintain this temperature for 2 hours or until the theoretical amount of ethanol has been collected.
-
Cyclization: After the condensation is complete, slowly increase the temperature of the reaction mixture to 245-250°C. A white solid will begin to precipitate as the cyclization occurs. Maintain this temperature for 1 hour.
-
Isolation: Cool the reaction mixture to below 100°C. Add petroleum ether (1 L) to the flask to precipitate the product fully and dilute the diphenyl ether.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with petroleum ether (2 x 500 mL) to remove all traces of diphenyl ether.
-
Drying: Dry the resulting off-white solid in a vacuum oven at 60°C to a constant weight. The expected yield is 190-210 g (81-90%). The product is typically of sufficient purity for the next step.
Part II: Synthesis of 2,4-Dichloro-5,8-dimethoxyquinoline
This step involves the conversion of the hydroxyl groups of the quinoline ring to chlorides using an excess of phosphorus oxychloride.
CRITICAL SAFETY WARNING: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas.[8][9][10] This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves, is mandatory.[11] An emergency shower and eyewash station must be readily accessible.
Methodology:
-
Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a caustic scrub (to neutralize HCl gas), and a stopper, add 2,4-dihydroxy-5,8-dimethoxyquinoline (117.6 g, 0.5 mol).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), carefully and slowly add phosphorus oxychloride (500 mL, 5.35 mol) to the flask. The addition is endothermic, but should be done cautiously.
-
Reaction: With vigorous stirring, heat the resulting slurry to reflux (approx. 105-110°C). The reaction mixture will gradually become a homogeneous, dark brown solution. Maintain reflux for 4-6 hours. Monitor the reaction progress via TLC (Thin-Layer Chromatography) until the starting material is fully consumed.
-
POCl₃ Removal: After cooling the reaction to room temperature, remove the excess POCl₃ by vacuum distillation. This step is crucial to minimize the violence of the subsequent quenching step.
-
Quenching (EXTREME CAUTION): Place the flask containing the viscous residue in a large ice-water bath. Very slowly and carefully, add crushed ice to the flask in small portions with vigorous stirring. This is a highly exothermic reaction that will generate large volumes of HCl gas. Ensure the fume hood sash is lowered and the ventilation is at maximum.
-
Precipitation and Isolation: Continue adding ice and cold water until the reaction is fully quenched and a precipitate forms. The pH will be strongly acidic. Adjust the pH to 7-8 by the slow addition of a cold 50% aqueous sodium hydroxide solution while keeping the mixture cool in the ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water (3 x 500 mL) until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in hot ethanol or ethyl acetate, treat with activated carbon if necessary, filter while hot, and allow the filtrate to cool slowly to form crystals. Collect the purified crystals by filtration and dry in a vacuum oven at 50°C. The expected yield is 110-125 g (81-92%).
Process Workflow and Logic
The following diagram outlines the logical flow of the entire synthesis and purification process.
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. lanxess.com [lanxess.com]
- 8. fishersci.com [fishersci.com]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 11. nj.gov [nj.gov]
Strategic Synthesis of Kinase Inhibitor Cores: The 2,4-Dichloro-5,8-dimethoxyquinoline Scaffold
[1]
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib).[1] Among these, 2,4-dichloro-5,8-dimethoxyquinoline emerges as a highly versatile, high-value intermediate.[1] Its unique 5,8-dimethoxy substitution pattern provides a dual-functional handle: it modulates electronic properties for regioselective nucleophilic aromatic substitution (
Introduction: The 5,8-Dimethoxy Advantage
In kinase inhibitor design, the solvent-exposed regions of the ATP-binding pocket often tolerate significant bulk.[1] However, the core scaffold's electronic and steric environment dictates binding affinity and metabolic stability.[1] The 5,8-dimethoxyquinoline core offers two distinct advantages over the unsubstituted quinoline:
-
Electronic Modulation: The electron-donating methoxy groups at positions 5 and 8 increase the electron density of the benzenoid ring.[1] This paradoxically stabilizes the pyridine ring's electrophilicity at C4, facilitating controlled
reactions with amines (kinase hinge binders).[1] -
Metabolic & Synthetic Versatility: The 5,8-dimethoxy motif acts as a "masked" quinone.[1] Oxidative demethylation converts the aromatic core into a quinoline-5,8-dione , a pharmacophore essential for inhibiting Sphingosine Kinase (SphK) and generating reactive oxygen species (ROS) in tumor cells.[1]
Chemical Reactivity & Regioselectivity[1][2][3][4]
The 2,4-dichloro-5,8-dimethoxyquinoline scaffold exhibits predictable regioselectivity, governed by the nitrogen atom's ability to stabilize the Meisenheimer intermediate.[1]
-
C4 Position (Primary Reactive Site): The C4-chlorine is significantly more reactive toward nucleophilic displacement due to the para-relationship with the quinoline nitrogen. Protonation or Lewis acid complexation of the nitrogen further activates this position.[1]
-
C2 Position (Secondary Reactive Site): The C2-chlorine is less reactive and typically requires higher temperatures or stronger bases to displace.[1] This reactivity difference allows for the sequential introduction of two different nucleophiles (e.g., a hinge-binding aniline at C4 and a solubilizing group at C2).
Mechanistic Flow: Regioselective Functionalization
Figure 1: Divergent synthesis pathways. The scaffold allows sequential substitution (green path) or late-stage oxidation to quinone-based inhibitors (red path).
Experimental Protocols
Protocol A: Synthesis of the Core (2,4-Dichloro-5,8-dimethoxyquinoline)
Note: Direct commercial sourcing is possible, but in-house synthesis ensures purity and scalability.[1]
Prerequisites:
-
Starting Material: 2,5-Dimethoxyaniline (CAS: 102-56-7)[1]
-
Reagents: Diethyl malonate, Phosphorus oxychloride (
), N,N-Dimethylaniline.[1]
Step-by-Step Methodology:
-
Cyclization (Formation of 2,4-Dihydroxy-5,8-dimethoxyquinoline):
-
Mix 2,5-dimethoxyaniline (1.0 eq) with diethyl malonate (1.2 eq) in a high-boiling solvent (e.g., diphenyl ether).
-
Heat to 250°C for 2-4 hours. The high temperature is critical to drive the thermodynamic cyclization and remove ethanol byproduct.
-
Cool the mixture and dilute with hexane to precipitate the crude dihydroxy intermediate. Filter and wash with ethanol.[1]
-
Checkpoint: Verify formation of the dihydroxy/dione tautomer via LC-MS (
expected).
-
-
Chlorination (Conversion to Dichloro):
-
Suspend the dried dihydroxy intermediate (10 g) in
(50 mL, excess). -
Add N,N-Dimethylaniline (1.0 eq) as a catalyst/acid scavenger.[1]
-
Reflux at 110°C for 4-6 hours until the solid completely dissolves and gas evolution (
) ceases. -
Quenching (Critical Safety Step): Cool the reaction mixture to RT. Pour slowly onto crushed ice/ammonia water mixture with vigorous stirring. Maintain pH > 8 to prevent hydrolysis.[1]
-
Extract with Dichloromethane (DCM), dry over
, and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 9:1).[1]
-
Protocol B: Regioselective (Synthesis of Kinase Inhibitor Precursors)
Target: Introduction of the hinge-binding motif at C4.
-
Reaction Setup:
-
Dissolve 2,4-dichloro-5,8-dimethoxyquinoline (1.0 eq) in anhydrous Isopropanol (IPA) or n-Butanol .
-
Add the desired aniline or amine nucleophile (1.1 eq).
-
Optional: Add HCl (1.0 eq in dioxane) to catalyze the reaction by protonating the quinoline nitrogen.
-
-
Execution:
-
Workup:
-
Cool to RT. The product often precipitates as the hydrochloride salt.
-
Filter the solid and wash with cold IPA and diethyl ether.
-
Yield: Typically 75-90%.[1]
-
Protocol C: Oxidative Demethylation (Synthesis of Quinoline-5,8-diones)
Target: Sphingosine Kinase (SphK) Inhibitors.
This step converts the electron-rich dimethoxy core into the electrophilic quinone.[1]
-
Oxidation:
-
Dissolve the 5,8-dimethoxy substrate (either the 2,4-dichloro starting material or the C4-substituted intermediate) in Acetonitrile/Water (3:1) .
-
Cool to 0°C.[1]
-
Add Ceric Ammonium Nitrate (CAN) (2.5 eq) or Silver(II) Oxide (AgO) portion-wise.
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
-
Isolation:
Data Summary & Troubleshooting
| Parameter | Condition | Expected Outcome | Troubleshooting |
| C4 Substitution | 80°C, IPA, 1 eq Amine | >95% Regioselectivity for C4 | If reaction is slow, add catalytic HCl or switch to n-Butanol (110°C).[1] |
| C2 Substitution | 140°C, DMSO, Excess Amine | Displacement of C2-Cl | Requires displacement of C4-Cl first.[1] Use sealed tube if amine is volatile.[1] |
| Oxidation | CAN, MeCN/H2O, 0°C | Conversion to 5,8-Dione | If over-oxidation occurs (ring degradation), reduce equivalents of CAN to 2.[1]0. |
Structural Validation (NMR)[3]
-
Starting Material: Two singlets for methoxy groups (~3.9 ppm).[1] Two aromatic doublets for H6/H7 (~7.0 ppm, ortho-coupling).[1]
-
C4-Product: Significant chemical shift change for H3 (quinoline ring) due to loss of the shielding Cl and introduction of the amine.[1]
-
5,8-Dione: Disappearance of methoxy singlets.[1] H6/H7 signals shift upfield to quinone region (~6.8-7.0 ppm, often appearing as singlets or tight doublets).[1]
References
-
Synthesis of Aminoquinoline-5,8-diones
-
Sphingosine Kinase Inhibition
-
Regioselectivity in SNAr Reactions
-
General Quinoline Synthesis (Conrad-Limpach)
purification of crude 2,4-Dichloro-5,8-dimethoxyquinoline by column chromatography
Technical Support Center: Purification of 2,4-Dichloro-5,8-dimethoxyquinoline
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-Dichloro-5,8-dimethoxyquinoline via column chromatography. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and experimental success.
Core Principles & Experimental Strategy
The purification of 2,4-Dichloro-5,8-dimethoxyquinoline, a halogenated and electron-rich heterocyclic compound, presents unique challenges. The presence of the basic quinoline nitrogen can lead to undesirable interactions with the standard silica gel stationary phase, while impurities from the synthesis can be structurally similar, complicating separation.
A successful purification strategy hinges on a systematic approach:
-
Method Development: Utilizing Thin Layer Chromatography (TLC) to rapidly screen and optimize the mobile phase.
-
Column Preparation: Ensuring a homogenous and well-packed stationary phase to maximize separation efficiency.
-
Problem Mitigation: Proactively addressing potential issues such as peak tailing and on-column degradation.
This guide is structured to walk you through this entire process, from initial setup to advanced troubleshooting.
Detailed Experimental Protocol
This protocol outlines a robust method for the purification of crude 2,4-Dichloro-5,8-dimethoxyquinoline using normal-phase column chromatography.
Materials & Equipment
| Category | Item |
| Chemicals | Crude 2,4-Dichloro-5,8-dimethoxyquinoline |
| Silica gel (230-400 mesh is standard for flash chromatography) | |
| Hexanes or Petroleum Ether (non-polar component) | |
| Ethyl Acetate (EtOAc) (polar component) | |
| Dichloromethane (DCM) | |
| Triethylamine (TEA) (optional modifier) | |
| Sand (acid-washed) | |
| Equipment | Glass chromatography column with stopcock |
| Solvent reservoir or separatory funnel | |
| Collection vessels (test tubes, flasks) | |
| TLC plates (silica gel coated), developing chamber, UV lamp (254 nm) | |
| Rotary evaporator | |
| Glass wool or cotton |
Step 1: Solvent System Selection via TLC
The critical first step is to identify an appropriate mobile phase that provides good separation.
-
Dissolve a small amount of the crude material in a volatile solvent like DCM.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber using various ratios of a non-polar/polar solvent system. A good starting point is Hexane:EtOAc.[1]
-
Visualize the developed plate under a UV lamp.
-
Objective: Find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.3, and is well-separated from major impurities.[2]
Step 2: Column Preparation (Slurry Packing Method)
This method is preferred for creating a uniformly packed column, which is essential for high-resolution separation.
-
Determine Silica Quantity: Use a weight ratio of silica gel to crude product between 30:1 and 100:1.[3] Higher ratios are used for more difficult separations.
-
Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with the initial, least polar mobile phase (e.g., 100% Hexanes) to form a pourable slurry.[3] Stir gently to release trapped air.
-
Pack the Column:
-
Secure the column vertically. Place a small plug of glass wool and a thin layer of sand at the bottom.[1]
-
Fill the column partially with the mobile phase.
-
Pour the silica slurry into the column in a single, continuous motion.
-
Tap the side of the column gently and consistently to encourage even settling and remove any air bubbles.[3]
-
Add a protective layer of sand on top of the settled silica bed.
-
Drain the excess solvent until the liquid level is just at the top of the sand, ensuring the column never runs dry.[3]
-
Step 3: Sample Loading (Dry Loading Method)
Dry loading is highly recommended as it often leads to sharper bands and better separation compared to liquid loading.[3]
-
Dissolve the crude 2,4-Dichloro-5,8-dimethoxyquinoline in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.[3]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully and evenly add this powder to the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Gently add the mobile phase to the top of the column, taking care not to disturb the sand and sample layers.
-
Begin elution by opening the stopcock, maintaining a consistent flow rate.
-
Collect the eluent in sequentially labeled fractions.
-
Monitor the progress of the separation by periodically spotting collected fractions onto TLC plates and comparing them against a spot of the crude starting material.
-
If a gradient elution is needed (i.e., impurities are slow-moving), gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Step 5: Product Isolation
-
Once TLC analysis confirms which fractions contain the pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 2,4-Dichloro-5,8-dimethoxyquinoline.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of quinoline derivatives.
Q: My quinoline compound is streaking badly and showing significant peak tailing on both TLC and the column. What is happening and how do I fix it?
A: This is a classic issue when separating basic compounds like quinolines on standard silica gel. The nitrogen atom in the quinoline ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to poor peak shape and tailing.
-
Solution: Add a small amount of a competing base to your mobile phase to mask these active silanol sites. Incorporating 0.5-2% triethylamine (TEA) into your hexane/ethyl acetate eluent is a highly effective strategy to neutralize the acidic sites on the silica, leading to symmetrical peaks and improved separation.[2][4] Always re-evaluate your Rf on TLC with the TEA-modified eluent before running the column.
Q: The yield of my purified product is very low, and I suspect it is degrading on the column. How can I confirm this and prevent it?
A: The acidic nature of silica gel can cause decomposition of sensitive compounds. Quinolines can be susceptible to such degradation.
-
Confirmation: Spot your crude material on a TLC plate. In a separate lane, spot the crude material that has been pre-adsorbed onto a small amount of silica and allowed to sit for 30-60 minutes before eluting. If a new spot appears or the product spot diminishes in the silica-exposed sample, on-column degradation is likely.
-
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of your mobile phase containing 1-3% triethylamine. This will neutralize the most acidic sites.[2]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, bonded silica phases such as diol can be effective.[2]
-
Q: I'm seeing poor separation between my product and a closely-related impurity. They are co-eluting.
A: This indicates that the chosen solvent system does not have sufficient selectivity for the two compounds. Simply increasing or decreasing polarity (changing the solvent strength) may not be enough; you need to change the solvent selectivity.
-
Solutions:
-
Change Solvent Composition: Replace one of the mobile phase components. For example, if you are using Hexane/EtOAc, try a system of Hexane/DCM or Hexane/Diethyl Ether. Different solvents interact with your compounds in different ways (e.g., dipole-dipole vs. hydrogen bonding), which can drastically alter the separation.[1]
-
Disrupt Pi-Stacking: If you are separating aromatic compounds, co-elution can sometimes be due to pi-stacking interactions. Adding a small percentage of toluene to the mobile phase can disrupt these interactions and may improve separation.[1]
-
Q: My compound is not moving from the origin (Rf = 0) even when I use a high percentage of ethyl acetate.
A: This indicates that the mobile phase is not polar enough to elute your compound from the highly polar silica gel.
-
Solution: You need a more polar eluent system. A common and effective system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[4] Start with a low percentage of MeOH (e.g., 1-2% in DCM) and gradually increase it. Be cautious, as using more than 10% methanol can risk dissolving some of the silica gel.[4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for during my initial TLC analysis? A1: For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[1][2] An Rf in this range provides a good balance, ensuring the compound moves through the column at a reasonable rate without eluting too quickly near the solvent front.
Q2: How much silica gel should I use relative to my crude sample? A2: A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[3] For simple separations with well-resolved spots on TLC, a 30:1 or 50:1 ratio is often sufficient. For difficult separations of compounds with very similar Rf values, a higher ratio (e.g., 100:1) will provide a longer column and more theoretical plates, enhancing the potential for separation.
Q3: What are the main differences between slurry packing and dry packing a column? A3: Slurry packing involves mixing the silica with the mobile phase before adding it to the column, which generally results in a more uniform and tightly packed bed with fewer air pockets.[3] Dry packing involves adding the dry silica powder directly to the column and then running solvent through it. While faster, dry packing has a higher risk of forming channels or cracks, which leads to poor separation. For high-resolution purifications, slurry packing is strongly recommended.
Q4: Can I reuse my silica gel column? A4: It is generally not recommended for high-purity applications in a research or pharmaceutical setting. Impurities from the previous run can remain adsorbed to the stationary phase and contaminate your next purification. Given that silica gel is relatively inexpensive, using a fresh column for each purification is the best practice to ensure the integrity and purity of your final compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of 2,4-Dichloro-5,8-dimethoxyquinoline.
Caption: Troubleshooting workflow for column chromatography purification.
References
- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- BenchChem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
- University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Column Chromatography of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene.
Sources
Technical Support Center: Optimization of Reaction Conditions for 2,4-Dichloro-5,8-dimethoxyquinoline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Dichloro-5,8-dimethoxyquinoline. As a critical intermediate in various synthetic pathways, achieving a high-yield, high-purity product is paramount. This document addresses common challenges through a structured troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Synthesis Overview & Key Challenges
The most common and direct route to 2,4-Dichloro-5,8-dimethoxyquinoline is the dehydroxy-chlorination of its precursor, 5,8-dimethoxyquinolin-2,4-diol. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
General Synthetic Pathway
Caption: General synthetic route via chlorination.
While seemingly straightforward, this reaction is fraught with potential challenges that can significantly impact yield and purity. The primary hurdles include:
-
Incomplete Conversion: Failure to fully convert the diol starting material.
-
Side-Product Formation: The electron-rich nature of the quinoline ring, activated by two methoxy groups, makes it susceptible to undesired side reactions, especially at elevated temperatures.[1]
-
Difficult Purification: The product's reactivity and the presence of viscous byproducts can complicate isolation and purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing 2,4-Dichloro-5,8-dimethoxyquinoline?
The most prevalent method is the reaction of 5,8-dimethoxyquinolin-2,4-diol with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often used in excess to serve as both reagent and solvent.[2] In some cases, phosphorus pentachloride (PCl₅) is added to enhance the reactivity.[2][3] The reaction is typically heated to reflux for several hours to ensure complete conversion.
Q2: Which chlorinating agent and conditions are most effective?
Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation.[1] For challenging substrates, a combination of POCl₃ and PCl₅ can be more effective.[2] The reaction often benefits from the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine.[4][5] The base serves to neutralize the HCl generated in situ, which can sometimes inhibit the reaction or promote side reactions. Anhydrous conditions are critical, as POCl₃ reacts violently with water, which would deactivate the reagent and lead to poor yields.[1]
Q3: What are the most critical parameters to control during the chlorination reaction?
The three most critical parameters are:
-
Temperature: While high temperatures are needed to drive the reaction, excessive heat can lead to the formation of dark-colored impurities and polymeric byproducts.[1] A controlled reflux, typically between 100-160°C depending on the solvent, is recommended.[1][4]
-
Reaction Time: Insufficient reaction time leads to incomplete conversion. The reaction progress should be meticulously monitored using an appropriate analytical technique.[1] Reaction times can range from 2 to 12 hours.[1][4]
-
Moisture: The reaction must be conducted under strictly anhydrous conditions. All glassware should be oven-dried, and reagents should be of high quality and free from moisture.[1][6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[1][7] A suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. The disappearance of the starting material spot is a primary indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6]
Q5: What are the best practices for the reaction work-up and product purification?
A careful work-up is crucial to isolate the product and avoid hydrolysis.
-
Quenching: After the reaction is complete, the excess POCl₃ must be removed, typically by distillation under reduced pressure.[6] The cooled reaction mixture is then very carefully and slowly poured onto crushed ice or into ice-cold water with vigorous stirring.[5] This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Neutralization & Extraction: The acidic aqueous solution is neutralized to a slightly basic pH with a base like sodium carbonate or sodium hydroxide. This ensures the product is in its free base form for efficient extraction into an organic solvent like dichloromethane or ethyl acetate.[2]
-
Purification: The crude product is often purified by column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[1]
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem: Low or No Yield of the Desired Product
| Potential Cause | Scientific Explanation | Recommended Solution |
| Moisture Contamination | POCl₃ is highly sensitive to moisture and hydrolyzes rapidly, losing its chlorinating activity.[1] | Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, freshly opened or distilled POCl₃. Run the reaction under an inert atmosphere (N₂ or Ar).[1][2] |
| Inactive Reagents | The chlorinating agent (POCl₃) may have degraded over time. The starting material may contain impurities that interfere with the reaction.[1] | Use a fresh bottle of POCl₃ or distill the reagent before use. Verify the purity of the 5,8-dimethoxyquinolin-2,4-diol starting material via NMR or melting point.[1] |
| Insufficient Heating / Time | The dehydroxy-chlorination reaction has a significant activation energy barrier and requires sufficient thermal energy and time for completion. | Optimize the reaction temperature and time. Ensure the mixture is heated to a consistent reflux (typically 90-120°C). Monitor via TLC until the starting material is completely consumed.[1] |
Problem: Formation of Dark-Colored Impurities or Tar
| Potential Cause | Scientific Explanation | Recommended Solution |
| Excessive Temperature | The electron-donating methoxy groups make the quinoline ring highly activated and susceptible to polymerization and other side reactions at very high temperatures.[1] | Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial. If using a high-boiling solvent like xylene, ensure the temperature does not exceed 160°C.[1][4] |
| Prolonged Reaction Time | Even at optimal temperatures, holding the reaction for an unnecessarily long time can lead to product degradation and byproduct formation. | Monitor the reaction closely and stop the heating as soon as the starting material is consumed. |
Problem: Difficult Purification and Product Isolation
| Potential Cause | Scientific Explanation | Recommended Solution |
| Product Hydrolysis | The 2- and 4-chloro groups on the quinoline ring are susceptible to hydrolysis back to the hydroxyl groups, especially in aqueous conditions at non-neutral pH.[1] | During the aqueous work-up, work quickly and maintain a neutral or slightly basic pH to keep the product in its free base form. Ensure the organic extracts are thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before solvent evaporation. |
| Co-eluting Impurities | Byproducts formed during the reaction may have similar polarity to the desired product, making separation by chromatography challenging. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider recrystallization with various solvents to find one that selectively crystallizes the product.[1] |
Section 4: Experimental Protocols & Data
Illustrative Optimization Workflow
The following diagram outlines a logical workflow for optimizing the reaction conditions.
Caption: Troubleshooting workflow for low yield.
Reference Table for Reaction Condition Optimization
The following table, synthesized from protocols for analogous structures, provides a starting point for optimization.[1][4][5]
| Entry | Chlorinating Agent (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Notes |
| 1 | POCl₃ (10) | None | POCl₃ (neat) | 110 | 6 | Standard condition, excess POCl₃ acts as solvent. |
| 2 | POCl₃ (2.5) | N,N-dimethylaniline (1.2) | Toluene | 110 (Reflux) | 5 | Use of a co-solvent and base can improve selectivity.[4] |
| 3 | POCl₃ (2.5) | N,N-dimethylaniline (1.2) | Xylene | 140 (Reflux) | 3 | Higher temperature can reduce reaction time but increases risk of side products.[4] |
| 4 | POCl₃ (5) / PCl₅ (1.5) | None | POCl₃ (neat) | 120 | 4 | Addition of PCl₅ for less reactive substrates.[2] |
General Experimental Protocol
Disclaimer: This is a representative protocol based on similar transformations and should be adapted and optimized for your specific setup.
-
Preparation: Under an inert atmosphere of nitrogen, add 5,8-dimethoxyquinolin-2,4-diol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add the chosen solvent (e.g., toluene, 5-10 mL per gram of starting material) followed by the base (e.g., N,N-dimethylaniline, 1.2 eq).[4] Slowly add phosphorus oxychloride (POCl₃, 2.5 eq) to the stirred suspension.[4]
-
Reaction: Heat the reaction mixture to reflux (e.g., 110-140°C) and maintain for 3-6 hours.[4] Monitor the reaction's progress by TLC.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Carefully pour the cooled residue onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous slurry to pH 8-9 using a saturated Na₂CO₃ solution. Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid/oil by flash column chromatography on silica gel.
Section 5: Analytical Characterization
To confirm the identity and purity of the final product, 2,4-Dichloro-5,8-dimethoxyquinoline, standard analytical techniques should be used.[6]
-
¹H NMR: Expect to see singlets for the two methoxy groups and aromatic protons. The chemical shifts will be downfield compared to the starting material.
-
¹³C NMR: The spectrum should show distinct signals for the two methoxy carbons and the carbons of the quinoline core. The carbons bearing the chlorine atoms (C2 and C4) will have characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).[6]
-
HPLC: Used to determine the purity of the final compound.[6]
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]
-
Schilter, O., Pacheco Gutierrez, D., Folkmann, L. M., Castrogiovanni, A., García-Durán, A., Zipoli, F., & Roch, L. M. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science. Retrieved from [Link]
-
Patel, J., et al. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
-
Zhang, Y., et al. (n.d.). Machine learning-guided strategies for reaction conditions design and optimization. Journal of Cheminformatics. Retrieved from [Link]
- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
ResearchGate. (2015). What is the best way to perform chlorination or halogenation on secondary alcohol?. Retrieved from [Link]
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
El-Gamal, M. I., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]
-
Pakistan Journal of Scientific and Industrial Research. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Retrieved from [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct analysis of herbicides by paper spray ionization mass spectrometry. Retrieved from [Link]
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ResearchGate. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. Retrieved from [Link]
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Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. Retrieved from [Link]
-
Dalhoff, A., et al. (n.d.). Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY Y 3118. The Journal of Infectious Diseases. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]
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- 7. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
13C NMR spectral data of 2,4-Dichloro-5,8-dimethoxyquinoline
The following guide provides an in-depth technical comparison and spectral analysis of 2,4-Dichloro-5,8-dimethoxyquinoline , a critical intermediate in the synthesis of bioactive quinoline-5,8-diones.
Executive Summary & Structural Context
2,4-Dichloro-5,8-dimethoxyquinoline (CAS: 32608-29-0 for the 8-methoxy analogue; specific isomer typically custom synthesized) is a high-value scaffold used primarily in the development of antineoplastic and antimalarial agents (e.g., quinoline-5,8-diones). Its structural uniqueness lies in the "push-pull" electronic environment: the electron-withdrawing chlorine atoms at C2 and C4 compete with the electron-donating methoxy groups at C5 and C8.
This guide compares the spectral footprint of this molecule against two experimentally validated standards: 6-Bromo-4-chloro-5,8-dimethoxyquinoline (a direct structural analogue) and 2,4-Dichloroquinoline (the parent halogenated scaffold). This comparative approach allows researchers to validate synthesis outcomes even when reference spectra for the specific intermediate are unavailable in public databases.
Comparative 13C NMR Spectral Data
The following data synthesizes experimental values from high-resolution studies of 5,8-dimethoxyquinoline derivatives and 2,4-dichloroquinoline.
Table 1: Chemical Shift Assignment & Comparison (150 MHz, CDCl₃)
| Carbon Position | 2,4-Dichloro-5,8-dimethoxyquinoline (Predicted/Consensus) | Ref A: 6-Bromo-4-chloro-5,8-dimethoxyquinoline [1] | Ref B: 2,4-Dichloroquinoline [2] | Assignment Logic |
| C-2 | 150.0 – 152.0 ppm | 151.0 ppm | 149.8 ppm | Deshielded by α-Chlorine and imine Nitrogen. |
| C-4 | 140.0 – 143.0 ppm | 140.0 ppm | 143.5 ppm | Deshielded by α-Chlorine; shielded relative to C2. |
| C-5 | 148.0 – 150.0 ppm | 149.6 ppm | 126-130 ppm | Strongly deshielded by ipso-Methoxy group (O-C). |
| C-8 | 149.0 – 151.0 ppm | 145.8 ppm | 126-130 ppm | Strongly deshielded by ipso-Methoxy group. |
| C-8a | 138.0 – 140.0 ppm | 140.0 ppm | 147.0 ppm | Bridgehead carbon; shifted by C8-OMe resonance. |
| C-4a | 116.0 – 118.0 ppm | 117.4 ppm | 124.5 ppm | Bridgehead carbon. |
| C-6 | 108.0 – 110.0 ppm | 114.9 ppm (C-Br) | 130.0 ppm | Upfield shift expected due to lack of Br (Ref A has Br). |
| C-7 | 108.0 – 110.0 ppm | 112.8 ppm | 128.0 ppm | Ortho to OMe groups; electron-rich region. |
| C-3 | 120.0 – 122.0 ppm | 122.0 ppm (approx) | 121.5 ppm | Beta to both Chlorines; characteristic quinoline C3. |
| 5-OMe | 56.4 ppm | 56.4 ppm | N/A | Characteristic methoxy signal. |
| 8-OMe | 56.5 ppm | 56.5 ppm | N/A | Characteristic methoxy signal. |
Note on Reference A : Data derived from Beilstein J. Org. Chem. and NIH spectral databases for the 6-bromo analogue. The presence of Bromine at C6 in Reference A causes a downfield shift at C6 (~5-10 ppm) compared to the target molecule. Note on Reference B : Data derived from RSC studies on 2,4-dihalogenoquinolines.
Experimental Protocol: Synthesis & Characterization
To obtain the spectral data above, the compound is typically synthesized via the chlorination of 2,4-dihydroxy-5,8-dimethoxyquinoline (or its tautomer 4-hydroxy-2-quinolone).
Workflow: POCl₃ Chlorination
-
Reagents :
-
Substrate: 2,4-Dihydroxy-5,8-dimethoxyquinoline (1.0 equiv).
-
Reagent: Phosphorus Oxychloride (POCl₃) (Excess, typically 5-10 equiv).
-
Base (Optional): N,N-Diethylaniline (catalytic) to accelerate reaction.
-
-
Procedure :
-
Step 1 : Charge the substrate into a dry round-bottom flask under Nitrogen atmosphere.
-
Step 2 : Add POCl₃ slowly. If using base, add dropwise to control exotherm.
-
Step 3 : Heat to reflux (100–110 °C) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).
-
Step 4 (Quenching) : CRITICAL SAFETY STEP . Cool mixture to RT. Pour slowly onto crushed ice/water with vigorous stirring. The reaction is violently exothermic.
-
Step 5 (Isolation) : Neutralize with NaHCO₃ (sat. aq.) to pH 8. Extract with Dichloromethane (DCM).
-
-
NMR Sample Preparation :
-
Dissolve ~10 mg of purified solid in 0.6 mL CDCl₃ (Chloroform-d).
-
Instrument: 400 MHz or 600 MHz (100/150 MHz for 13C).
-
Parameters: Pulse angle 30°, Relaxation delay (D1) 2.0s, Scans 512-1024 (due to quaternary carbons).
-
Visual Analysis & Logic Pathways
Diagram 1: Structural Substituent Effects (Graphviz)
This diagram illustrates the electronic influence of substituents on the quinoline core, explaining the chemical shifts.
Caption: Electronic substituent effects driving 13C NMR shifts. Chlorine induces deshielding at C2/C4, while Methoxy groups deshield ipso carbons (C5/C8) but shield ortho positions.
Diagram 2: Experimental Workflow
Caption: Synthesis and characterization workflow for 2,4-Dichloro-5,8-dimethoxyquinoline.
References
-
Rice, R. L., et al. (2011). "Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B." Bioorganic & Medicinal Chemistry, 19(2), 1653–1661. (Source for 6-Bromo-5,8-dimethoxy analogue data).
-
Osborne, A. G., et al. (1993). "2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies." Journal of Chemical Research. (Source for 2,4-dichloroquinoline scaffold data).
- Lown, J. W., & Sim, S. K. (1976). "Synthesis of 2,4-dichloro-5,8-dimethoxyquinoline and related quinoline-5,8-diones." Canadian Journal of Chemistry, 54(16), 2563-2572. (Primary synthesis reference).
A Comparative Analysis of the Biological Activity of 2,4-Dichloro-5,8-dimethoxyquinoline and Other Notable Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2][3] This heterocyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, serves as the foundational framework for drugs spanning multiple therapeutic areas, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[4][5][6] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.
This guide provides a comparative overview of the biological activity of 2,4-Dichloro-5,8-dimethoxyquinoline alongside other well-established quinoline derivatives. While published experimental data on 2,4-Dichloro-5,8-dimethoxyquinoline itself is limited, its structural motifs—a chlorinated and methoxylated quinoline core—are prevalent in many potent therapeutic agents. We will, therefore, explore the activities of comparator compounds to provide context and propose robust experimental frameworks for the evaluation of this and other novel quinoline derivatives.
Part 1: Anticancer Activity - A Primary Focus for Novel Quinolines
The development of novel anticancer agents is a critical area of research where quinoline derivatives have shown immense promise.[2] Their mechanisms of action are diverse, ranging from the inhibition of key cellular enzymes to the disruption of cell cycle progression and the induction of apoptosis.[2]
Comparative Compound: Camptothecin (CPT)
Camptothecin, a pentacyclic quinoline alkaloid isolated from the tree Camptotheca acuminata, is a powerful anticancer agent.[7][][9] Its clinical utility was initially hampered by poor water solubility and severe side effects, leading to the development of more stable and effective analogues like Topotecan and Irinotecan.[7][][10]
Mechanism of Action: Topoisomerase I Inhibition
CPT's primary mechanism of action is the inhibition of DNA Topoisomerase I (Topo I).[7][] Topo I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. CPT stabilizes the covalent complex formed between Topo I and DNA, preventing the re-ligation of the DNA strand.[] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[]
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Validating Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2,4-Dichloro-5,8-dimethoxyquinoline
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural integrity dictates a compound's biological activity, its physical properties, and its potential as a therapeutic agent. For novel heterocyclic compounds such as 2,4-Dichloro-5,8-dimethoxyquinoline, a substituted quinoline derivative with potential applications in medicinal chemistry, unambiguous structural validation is not merely a formality but a foundational requirement for further development.
This guide provides an in-depth comparison of the analytical techniques available for the structural elucidation of 2,4-Dichloro-5,8-dimethoxyquinoline. We will explore the definitive power of single-crystal X-ray crystallography and contrast it with the complementary insights provided by spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus will be on the "why" behind the "how," offering researchers, scientists, and drug development professionals a clear understanding of the experimental choices that lead to confident structural assignment.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail. While a crystal structure for 2,4-Dichloro-5,8-dimethoxyquinoline itself is not publicly available, we can examine the crystallographic data of a closely related analog, ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate , to illustrate the workflow and the richness of the data obtained[1]. This analog shares the critical 5,8-dimethoxyquinoline core, providing a relevant framework for understanding the crystallographic approach.
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands patience and precision. The causality behind each step is crucial for obtaining high-quality data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Bottleneck and the Art):
-
Rationale: The fundamental prerequisite for a successful X-ray diffraction experiment is a well-ordered, single crystal of sufficient size and quality. The slow, controlled growth allows molecules to pack in a highly ordered, repeating lattice.
-
Methodology: A common and effective method is slow evaporation. The synthesized compound is dissolved in a suitable solvent or a mixture of solvents (e.g., dichloromethane/methanol) to the point of saturation.[2] The solution is then left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration encourages the formation of a single, high-quality crystal. The choice of solvent is critical; it must be one in which the compound is soluble but not so soluble that it hinders crystallization upon concentration.
-
-
Data Collection:
-
Rationale: This step involves irradiating the crystal with monochromatic X-rays and recording the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.
-
Methodology: A suitable crystal is mounted on a goniometer head. The data is collected using a diffractometer, such as a Bruker APEXII, equipped with a radiation source (e.g., Mo Kα).[1] The crystal is maintained at a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality. A series of diffraction images are recorded as the crystal is rotated.[1]
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data, a set of reflections with corresponding intensities, is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to yield the final, precise atomic positions.
-
Methodology: The raw data is processed to correct for experimental factors. Programs like SHELXS97 or SIR2002 are used to solve the structure, and refinement is carried out using software such as SHELXL97.[1] The refinement process iteratively adjusts the atomic coordinates and other parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor.
-
Complementary Spectroscopic Techniques: Assembling the Puzzle Pieces
While X-ray crystallography provides the final, definitive picture, it is often not readily achievable. In such cases, a combination of spectroscopic techniques is employed to piece together the molecular structure. These methods probe different aspects of the molecule's constitution and, when used in concert, can provide a highly confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.
-
¹H NMR: This technique provides information about the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For 2,4-Dichloro-5,8-dimethoxyquinoline, one would expect to see distinct signals for the aromatic protons on the quinoline core and sharp singlets for the two methoxy groups. The coupling patterns of the aromatic protons would be crucial in confirming their relative positions.
-
¹³C NMR: This provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. The carbon atoms bonded to electronegative atoms like chlorine, nitrogen, and oxygen would appear at characteristic downfield chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex, two-dimensional NMR experiments are invaluable. COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace out the spin systems. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire carbon skeleton and confirming the placement of substituents.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure.
-
Rationale: MS ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which allows for the determination of the molecular formula.
-
Expected Data for 2,4-Dichloro-5,8-dimethoxyquinoline: The molecular formula is C₁₁H₉Cl₂NO₂. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern is a definitive indicator of the number of chlorine atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Rationale: Different chemical bonds absorb infrared radiation at specific frequencies. By analyzing the absorption spectrum, one can identify the presence of C-H, C=C, C=N, and C-O bonds, among others.
-
Expected Data for 2,4-Dichloro-5,8-dimethoxyquinoline: The IR spectrum would be expected to show characteristic peaks for aromatic C-H stretching, C=C and C=N stretching in the aromatic region, and strong C-O stretching bands corresponding to the two methoxy groups.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique depends on the research question, the nature of the sample, and the level of certainty required.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Type of Information | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment, stereochemistry (in solution) | Molecular formula, presence of isotopes, fragmentation | Presence of functional groups |
| Sample Requirement | Single, high-quality crystal | ~1-10 mg, soluble | <1 mg | ~1-2 mg |
| Accuracy | Unambiguous | High, but can be ambiguous for complex isomers | High for molecular formula | Low for full structure |
| Key Advantage | Definitive structural proof | Rich structural information in solution | High sensitivity and accuracy for molecular weight | Quick and easy functional group identification |
| Key Limitation | Requires a suitable crystal (can be a major hurdle) | Can be complex to interpret; provides an average structure in solution | Provides little connectivity information | Limited structural information |
| Self-Validation | Internal consistency checks (R-factor, electron density map) | 2D experiments provide cross-validation | Isotopic patterns provide internal validation | Generally used in conjunction with other methods |
Conclusion
The structural validation of a novel compound like 2,4-Dichloro-5,8-dimethoxyquinoline is a critical step in its development pipeline. Single-crystal X-ray crystallography remains the gold standard, providing an irrefutable three-dimensional model of the molecule in the solid state. However, the practical challenges of crystal growth necessitate a robust suite of alternative and complementary techniques.
A combination of high-resolution mass spectrometry to confirm the molecular formula, infrared spectroscopy to identify key functional groups, and a comprehensive suite of 1D and 2D NMR experiments to establish the precise connectivity of atoms, provides a self-validating system for structural elucidation in solution. For researchers in drug development, a thorough understanding of the strengths and limitations of each of these techniques is essential for making informed decisions and ensuring the scientific integrity of their work. The convergence of data from these orthogonal techniques provides the highest level of confidence in a proposed molecular structure, short of a single-crystal X-ray analysis.
References
-
Cho, N. et al. (2014). Crystal structure of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189. Available at: [Link]
-
de Oliveira, R. B. et al. (2021). Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. Journal of Heterocyclic Chemistry, 58(11), 2234-2243. Available at: [Link]
-
Hayour, H. et al. (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o964. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]
-
Hong, Y. et al. (2018). Crystal structure of (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol, C14H10Cl2N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 441-442. Available at: [Link]
-
Osborne, A. G. (1987). 1H- and 13C-nmr Spectral Studies of Some 2,4-Dimethoxyquinolines. Inconsistencies with Montrutanine, an Alkaloid from Ruta montana. Journal of Natural Products, 50(4), 641-645. Available at: [Link]
-
NIST. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 12, 2024, from [Link]
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
Kumar, A. et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(31), 20086-20098. Available at: [Link]
-
Li, Y. et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6649. Available at: [Link]
-
Cîrțînă, D-M. et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1397. Available at: [Link]
-
Kumar, A. et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(31), 20086-20098. Available at: [Link]
Sources
Technical Comparison Guide: Analytical Profiling of 2,4-Dichloro-5,8-dimethoxyquinoline
Part 1: Executive Summary & Application Context[1][2][3]
2,4-Dichloro-5,8-dimethoxyquinoline is a specialized heterocyclic building block.[1][2] Unlike its more common 6,7-dimethoxy isomer (used in EGFR inhibitors like Erlotinib), the 5,8-dimethoxy substitution pattern renders this compound a "masked" quinone.[3] It is a critical intermediate for synthesizing quinoline-5,8-diones , a scaffold exhibiting potent antineoplastic, antimalarial, and antifungal activities.[3]
For researchers, the quality of this intermediate is binary: it either yields high-purity bioactives or leads to intractable mixtures of regioisomers. This guide objectively compares analytical grades and establishes a rigorous Certificate of Analysis (CoA) framework to ensure downstream success.
The Critical Difference: 5,8-Substitution
The electron-rich 5,8-dimethoxy system activates the quinoline ring, making the chlorines at positions 2 and 4 susceptible to nucleophilic attack but also prone to hydrolysis during storage.[1]
Comparison of Grades:
| Feature | Research Grade (Standard) | Pharma Intermediate Grade (High Purity) |
| Purity (HPLC) | ≥ 95.0% | ≥ 98.0% |
| Impurity Profile | Contains mono-hydrolyzed byproducts (up to 3%) | Strict control of hydrolysis products (< 0.5%) |
| Appearance | Yellow/Greenish powder (oxidation prone) | Bright Yellow Crystalline Solid |
| Application | Early-stage screening, rough synthesis | GMP synthesis, SAR studies, biological assays |
Part 2: Analytical Performance & Impurity Logic
To validate this compound, one must understand its failure modes.[3][2] The synthesis typically involves the chlorination of 5,8-dimethoxy-4-hydroxy-2-quinolone using phosphorus oxychloride (
Impurity Pathway Analysis
The primary impurities arise from incomplete chlorination or subsequent hydrolysis due to moisture.[2]
Figure 1: Synthesis and degradation logic. The C4-position is typically more reactive toward nucleophilic displacement (and hydrolysis) than the C2-position in quinolines, making Impurity A the dominant degradant.[1]
Analytical Technique Comparison
| Method | Capability | Verdict |
| HPLC-UV (254 nm) | Quantifies main peak and known impurities.[1][2] | Standard. Sufficient for routine batch release.[2] |
| LC-MS (ESI+) | Identifies hydrolysis products (M-Cl+OH) and dimers.[3][1][2] | Essential for process validation to distinguish regioisomers (same mass, different retention).[3][2] |
| 1H NMR | Confirms the 5,8-substitution pattern (ortho coupling).[3][2] | Mandatory for identity.[2] Distinguishes from 6,7-isomer.[1][2] |
Part 3: Certificate of Analysis (CoA) Framework
A robust CoA for 2,4-Dichloro-5,8-dimethoxyquinoline must report the following data. Do not accept "Conforms" without numerical backing.
Identification (The "Fingerprint")[1]
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic Region: The 5,8-substitution leaves protons at positions 6 and 7.[2] These must appear as an AB system (two doublets) with an ortho-coupling constant (
). -
Heterocyclic Ring: Proton H3 appears as a distinct singlet around
ppm.[1][2] -
Methoxy Groups: Two strong singlets in the aliphatic region (
ppm).[1][2]
-
-
Mass Spectrometry:
-
Parent Ion
.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Isotope Pattern: A characteristic Chlorine cluster is required.[2] For two chlorines (
), the intensity ratio ofngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> must be approximately 9 : 6 : 1 .
-
Purity & Potency
-
HPLC Purity:
(Area %).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Residue on Ignition:
(Critical for catalytic reactions to avoid metal poisoning).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Loss on Drying:
(Excludes residual solvents like POCl3 or Toluene).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Physical Properties[1][2][3]
-
Appearance: Yellow to greenish crystalline powder.[2] (Darkening indicates oxidation to quinone species).[3][2]
-
Melting Point: Distinct sharp range (e.g.,
, dependent on polymorph).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 4: Experimental Protocols
These protocols are designed to be self-validating. If the system suitability fails, the data is invalid.[3]
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and detect hydrolyzed impurities.[1][2]
System Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[3][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).[3][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide impurities).[3][2]
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10% |
| 15.0 | 90% |
| 20.0 | 90% |
| 20.1 | 10% |
| 25.0 | 10% (Equilibration) |
Data Interpretation:
-
Early Eluters: Hydrolyzed impurities (monochloro-hydroxy) will elute significantly earlier due to the phenolic hydroxyl group.[1][2]
Protocol B: NMR Sample Preparation
Objective: Ensure no degradation occurs during preparation.
-
Solvent: Use
(Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive.[1][2] Acidic can induce hydrolysis of the C4-chloro group.[1][2] -
Concentration: Dissolve 5-10 mg in 0.6 mL solvent.
-
Acquisition: 16 scans minimum.[2]
-
Validation: Verify the integral ratio of Methoxy protons (6H) to Aromatic protons (3H) is exactly 2:1.
Part 5: Workflow Visualization
Figure 2: Quality Control Decision Matrix. Note that identity confirmation via NMR is the first "Go/No-Go" gate to ensure the correct isomer.[1]
References
-
National Center for Biotechnology Information. (2025).[3][2] PubChem Compound Summary for CAS 63070-62-2. Retrieved from [Link]
-
RSC Advances. (2014). Synthesis of quinoline derivatives and their biological activities. (General reference for quinoline chlorination protocols). Retrieved from [Link][3][2]
Sources
A Proactive Defense: Essential Personal Protective Equipment (PPE) and Handling Protocols for 2,4-Dichloro-5,8-dimethoxyquinoline
The Rationale for Caution: Understanding the Hazard Profile
The molecular structure of 2,4-Dichloro-5,8-dimethoxyquinoline suggests a hazard profile that warrants a multi-layered approach to personal protection. The quinoline core itself is associated with potential health risks, including the suspicion of causing genetic defects and potential carcinogenicity.[1][2] The presence of chloro- and methoxy- functional groups can further modify its reactivity and toxicological properties.
Based on data from analogous compounds, we must assume 2,4-Dichloro-5,8-dimethoxyquinoline presents the following risks:
-
Acute Toxicity: Potentially harmful or toxic if swallowed, in contact with skin, or inhaled as dust or mist.[1][3]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][7]
-
Aquatic Toxicity: As with many halogenated organic compounds, it is expected to be toxic to aquatic life with long-lasting effects.[2][8]
This hazard assessment is the cornerstone of our PPE strategy. Every procedural step that follows is a direct response to these potential risks, ensuring a proactive rather than reactive approach to laboratory safety.
The Core PPE Protocol: A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure risk when handling 2,4-Dichloro-5,8-dimethoxyquinoline.[1] This is your primary line of defense and is non-negotiable, regardless of the quantity being handled.
-
Hand Protection: Wear chemical-resistant gloves tested to EN 374.[3] Nitrile or neoprene gloves are recommended.[1][9] Always inspect gloves for tears or punctures before use. For procedures with a high risk of splash or when handling larger quantities, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[10]
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are required for all handling procedures.[1] When there is a significant splash hazard, such as during solution transfers or reaction work-ups, a face shield must be worn over the safety goggles for secondary protection.[9]
-
Body Protection: A full-length laboratory coat is mandatory to protect skin and personal clothing from contamination.[1] Ensure the lab coat is fully buttoned. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection: All manipulations of 2,4-Dichloro-5,8-dimethoxyquinoline, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] This provides the primary engineering control. If a fume hood is not available or if procedures are likely to generate significant dust or aerosols, a NIOSH-approved respirator with appropriate particulate filters is required.[1]
Task-Specific PPE and Engineering Controls
The level of PPE required can be adapted based on the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory procedures.
| Laboratory Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles | Laboratory Coat | Fume Hood Ventilation |
| Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Laboratory Coat | Fume Hood Ventilation |
| Reaction Setup & Monitoring | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles | Laboratory Coat | Fume Hood Ventilation |
| Accidental Spill Cleanup | Emergency Ventilation | Heavy-duty Nitrile or Butyl Rubber Gloves | Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | NIOSH-approved Respirator (if outside fume hood) |
Procedural Workflow: Safe Handling of Solid Compound
Handling the powdered form of 2,4-Dichloro-5,8-dimethoxyquinoline presents the highest risk of aerosolization and inhalation. The following step-by-step protocol must be followed.
-
Preparation: Before handling the compound, ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[1] Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood.
-
Donning PPE: Put on your laboratory coat, safety goggles, and gloves before approaching the fume hood.
-
Weighing: Conduct all weighing operations on a balance placed inside the fume hood. Use a clean spatula to carefully transfer the solid to a weigh boat. Avoid any rapid movements that could generate dust.
-
Transfer: Carefully add the weighed solid to your reaction vessel or flask. If transferring to a solvent, add the solid slowly to prevent splashing.
-
Initial Cleanup: Immediately after transfer, use a disposable wipe to gently clean the spatula and any minor dust from the work surface inside the fume hood. Dispose of the wipe in a designated solid hazardous waste container.
-
Container Sealing: Tightly seal the primary container of 2,4-Dichloro-5,8-dimethoxyquinoline.[8]
-
Final Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Dispose of gloves in the hazardous waste stream. Wash hands thoroughly.
Below is a diagram illustrating the logical workflow for safely handling quinoline derivatives.
Caption: Safe handling workflow for quinoline derivatives.
Operational and Disposal Plans
A complete safety plan extends beyond active handling to include proper storage and waste disposal.
Storage:
-
Store 2,4-Dichloro-5,8-dimethoxyquinoline in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Keep it away from incompatible materials such as strong oxidizing agents.[12]
-
The storage area should be locked or otherwise secured to limit access to authorized personnel.[2][8]
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[1][9]
-
Solid waste (contaminated gloves, wipes, weigh boats) should be collected in a clearly labeled, sealed container.
-
Liquid waste containing the compound must be collected in a separate, labeled hazardous waste container. Do not pour any amount into drains.[2][13]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[14]
By adhering to these rigorous PPE and handling protocols, you create a self-validating system of safety that protects you, your colleagues, and your research. This commitment to procedural excellence is the foundation of trustworthy and impactful science.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
- Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET.
- Solenis. (2023). SAFETY DATA SHEET.
- Alfa Aesar. (2009). Material Safety Data Sheet: 2,3-Dichloro-5,6-dicyanobenzoquinone.
- AK Scientific, Inc. (n.d.). 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.
- ESMA Inc. (n.d.). MATERIAL SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dichloro-6,7-dimethoxyquinazoline.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2,5-Dichloroaniline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,4-Dichloro-5-methoxyaniline.
- Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
- Acti chemical. (2019). SAFETY DATA SHEET: Sodium Dichloroisocyanurate Dihydrate.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET.
- TCI Chemicals. (2024). SAFETY DATA SHEET: 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dichloro-5-nitrophenol.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. acti-chemical.com [acti-chemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. fishersci.com [fishersci.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. esmainc.com [esmainc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
